molecular formula C8H10BrNO B1279496 3-Bromo-6-methoxy-2,4-dimethylpyridine CAS No. 819069-57-3

3-Bromo-6-methoxy-2,4-dimethylpyridine

Cat. No. B1279496
Key on ui cas rn: 819069-57-3
M. Wt: 216.07 g/mol
InChI Key: SZDHVOMPLABLPW-UHFFFAOYSA-N
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Patent
US08563565B2

Procedure details

A mixture of 5-bromo-4,6-dimethylpyridin-2-ol (7 g), methyl iodide (21.6 mL) and silver carbonate (19.1 g) was stirred in a chloroform solvent (140 mL) at room temperature for 36 hours. The reaction mixture was subjected to silica gel pad and eluted with a mixed solvent of (ethyl acetate:n-heptane=2:8). The resulting solution was concentrated under reduced pressure to give the title compound (6.98 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
21.6 mL
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
catalyst
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:10])=[CH:4][C:5]([OH:9])=[N:6][C:7]=1[CH3:8].[CH3:11]I>C(Cl)(Cl)Cl.C(=O)([O-])[O-].[Ag+2]>[Br:1][C:2]1[C:7]([CH3:8])=[N:6][C:5]([O:9][CH3:11])=[CH:4][C:3]=1[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC=1C(=CC(=NC1C)O)C
Name
Quantity
21.6 mL
Type
reactant
Smiles
CI
Name
Quantity
19.1 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Ag+2]
Step Two
Name
Quantity
140 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
eluted with a mixed solvent of (ethyl acetate:n-heptane=2:8)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=CC1C)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.98 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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